3-Chlorobenzoyl cyanide

Descripción general

Descripción

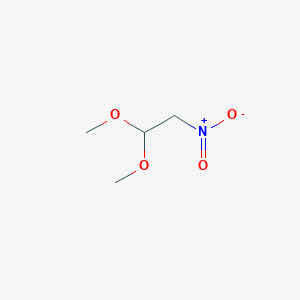

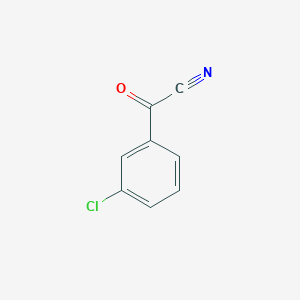

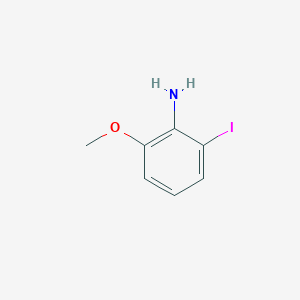

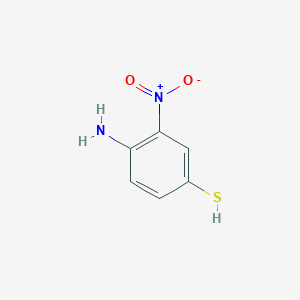

- 3-Chlorobenzoyl cyanide (CAS Number: 26152-02-3) is a chemical compound with the linear formula C8H4ClNO . It is a white to pale yellow crystalline solid.

- It is used in laboratory research and as a reagent in organic synthesis.

Synthesis Analysis

- The synthesis of 3-Chlorobenzoyl cyanide typically involves acylation of 3-chlorobenzoic acid with thionyl chloride or phosphorus pentachloride followed by reaction with hydrogen cyanide .

Molecular Structure Analysis

- The molecular formula is C8H4ClNO , and the compound consists of a benzoyl group (C6H5CO-) attached to a cyanide group (-CN).

Chemical Reactions Analysis

- 3-Chlorobenzoyl cyanide can undergo hydrolysis in water to form 3-chlorobenzoic acid .

- It can also participate in acylation reactions with nucleophiles.

Physical And Chemical Properties Analysis

- Density : 1.3 g/cm³

- Boiling Point : 347.1°C

- Flash Point : 163.7°C

- Solubility : Soluble in organic solvents

- Reactivity : Corrosive to skin and eyes

Aplicaciones Científicas De Investigación

-

Environmental Science and Pollution Research

- Application : Determination of low environmental free cyanide concentrations in freshwaters .

- Method : A standardized continuous flow analysis (CFA) method for quantification of low free cyanide concentrations was adapted by applying a special system which allows an ultra-sensitive photometric detection of a colored cyanide derivative .

- Results : The method was validated according to ISO/IEC 17025 requirements. Free cyanide concentrations in tested surface water samples from a small river and a barrier lake with low anthropogenic influences were very low and clearly below the Predicted No Effect Concentration (PNEC) .

-

Forensic Toxicology

-

Forensic Toxicology

-

Organic Chemistry

- Application : Application of combined cyanide sources in cyanation reactions .

- Method : Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly. Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported .

- Results : This review summarizes the applications of combined cyano-group sources in a variety of cyanation reactions .

-

Forensic Toxicology

- Application : Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique .

- Method : The blood samples were prepared following extractive alkylation with a phase transfer catalyst tetrabutylammonium sulfate and the PFB-Br derivatization agent . Optimal parameters for detection, including ionization type and multiple reaction monitoring (MRM) transitions had been investigated and then selected .

- Results : The validation parameters for the above method were as follows—linear regression R 2 = 0.9997 in the range of 0.1 µg/mL to 10 µg/mL; LOD = 24 ng/mL; LOQ = 80 ng/mL and an average recovery of extraction of 98% .

-

Organic Chemistry

Safety And Hazards

- Causes severe skin burns and eye damage .

- May cause respiratory irritation .

- Proper protective measures are essential when handling this compound.

Direcciones Futuras

- Further research could explore its applications in organic synthesis, potential derivatives, and alternative synthetic routes.

Remember to handle 3-Chlorobenzoyl cyanide with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

3-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKVHGBNVCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475188 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzoyl cyanide | |

CAS RN |

26152-02-3 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)